1-Acetyl-2-pyrrolidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Acetyl-2-pyrrolidinecarboxamide often involves multi-step organic reactions that can include cyclization, acylation, and amidation processes. For instance, a one-pot synthesis method has been described for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating the versatility and reactivity of pyrrolidine derivatives in synthesizing complex structures (Kanova et al., 2021). Additionally, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity highlights the synthetic utility of pyrrolidine and its derivatives in medicinal chemistry (Bijev, Prodanova, & Nankov, 2003).
Molecular Structure Analysis
The molecular structure of 1-Acetyl-2-pyrrolidinecarboxamide and related compounds is characterized by spectroscopic and crystallographic techniques. For instance, the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative have been studied, revealing insights into the compound's three-dimensional arrangement and intermolecular interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives are involved in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The Vilsmeier-Haack reactions, for instance, demonstrate the synthetic versatility of pyrrolidine-containing compounds in forming highly substituted pyridin-2(1H)-ones (Xiang et al., 2007). Moreover, the palladium-catalyzed reactions involving acetyl oximes and isocyanides for the synthesis of pyrrol-2-imines underscore the chemical diversity achievable with pyrrolidine scaffolds (Senadi et al., 2017).
Scientific Research Applications
Synthesis of Levosupiride
- Scientific Field: Organic Chemistry
- Application Summary: 1-Acetyl-2-pyrrolidinecarboxamide is used as an intermediate for the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists .
- Methods of Application: The compound is synthesized from the starting material with the (S)-stereoconfiguration and synthesized by stereospecific methods .
- Results: The method described in the patent has solved the problem of considerable loss of starting material and the requirement of expensive dividing reagents in previous methods .
Enhancement of 2-Acetyl-1-Pyrroline Biosynthesis in Aromatic Rice
- Scientific Field: Plant Biology
- Application Summary: 1-Acetyl-2-pyrrolidinecarboxamide, also known as 2-acetyl-1-pyrroline (2-AP), is a key compound of aromatic rice aroma. The application of exogenous procyanidins enhances 2-AP biosynthesis .
- Methods of Application: Aromatic rice plants were sprayed with procyanidins solutions at different concentrations, and the effects on growth and 2-AP biosynthesis were explored .
- Results: Treatments with procyanidins significantly increased 2-AP content by 16.67% and 37.68%, respectively. Higher proline, 1-pyrroline-5-carboxylic acid (P5C), 1-pyrroline, methylglyoxal contents, and lower γ-aminobutyric acid (GABA) content were recorded in the treatments than in the control .
Synthesis and Antineoplastic Activity of a Dimer Spiroindo-2-linone Pyrrolidinecarboxamide
- Scientific Field: Medicinal Chemistry
- Application Summary: A dimer spiroindolinone pyrrolidinecarboxamide, XR-4, was synthesized and evaluated for its inhibition on MDM2, upregulation of p53 target genes p21 and PUMA levels, and apoptosis induction .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the available information .
- Results: The results or outcomes of the study are not provided in the available information .
Synthesis of (S)-1-Acetyl-2-pyrrolidinecarboxamide
- Scientific Field: Organic Chemistry
- Application Summary: A novel process for the preparation of (S)-1-acetyl-2-pyrrolidinecarboxamide, which is useful as an intermediate for the synthesis of levosupiride used as a therapeutic agent for depression and central nervous system agonists .
- Methods of Application: The specific methods of synthesis are not detailed in the available information .
- Results: According to the method of the present invention, (S)-1-acetyl-2-pyrrolidinecarboxamide of formula (1) can be prepared in a simple and high yield compared to the prior art .
Preparation of (S)-1-Acetyl-2-pyrrolidinecarboxamide
- Scientific Field: Organic Chemistry
- Application Summary: A novel process for the preparation of (S)-1-acetyl-2-pyrrolidinecarboxamide, which is useful as an intermediate for the synthesis of levosupiride used as a therapeutic agent for depression and central nervous system agonists .
- Methods of Application: The specific methods of synthesis are not detailed in the available information .
- Results: According to the method of the present invention, (S)-1-acetyl-2-pyrrolidinecarboxamide of formula (1) can be prepared in a simple and high yield compared to the prior art .
Safety And Hazards
Future Directions
The future directions for 1-Acetyl-2-pyrrolidinecarboxamide are likely to be influenced by its role as an intermediate in the synthesis of other compounds. For instance, its use in the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists, suggests potential applications in the pharmaceutical industry .
properties
IUPAC Name |
1-acetylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310818 | |
Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-pyrrolidinecarboxamide | |
CAS RN |
30130-35-9 | |
Record name | 30130-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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